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molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5

Luvadaxistat

Cat. No. B608702
M. Wt: 284.23 g/mol
InChI Key: QBQMUMMSYHUDFM-UHFFFAOYSA-N
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Patent
US09290456B2

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC1C(=O)NN=C(CCC2C=CC=CC=2)C=1.C([O:24][C:25]1[N:26]=[N:27][C:28](/[CH:39]=[CH:40]/[C:41]2[CH:46]=[CH:45][C:44]([C:47]([F:50])([F:49])[F:48])=[CH:43][CH:42]=2)=[CH:29][C:30]=1[O:31]CC1C=CC=CC=1)C1C=CC=CC=1>>[OH:31][C:30]1[C:25](=[O:24])[NH:26][N:27]=[C:28]([CH2:39][CH2:40][C:41]2[CH:46]=[CH:45][C:44]([C:47]([F:49])([F:48])[F:50])=[CH:43][CH:42]=2)[CH:29]=1

Inputs

Step One
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(NN=C(C1)CCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1N=NC(=CC1OCC1=CC=CC=C1)\C=C\C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1N=NC(=CC1OCC1=CC=CC=C1)\C=C\C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recrystallised from a mixture of heptane and ethyl acetate

Outcomes

Product
Name
Type
Smiles
OC=1C(NN=C(C1)CCC1=CC=C(C=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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